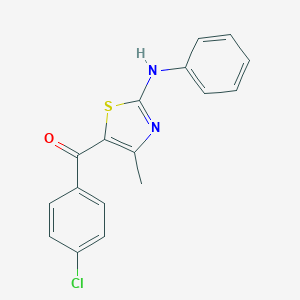![molecular formula C14H13ClN2O B282013 2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)
2-amino-N-[(4-chlorophenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(4-chlorophenyl)methyl]benzamide, commonly known as ACMB, is a chemical compound that belongs to the benzamide family. It is a white to off-white crystalline powder that is soluble in organic solvents. ACMB has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
ACMB has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties. ACMB has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the migration and invasion of cancer cells. ACMB has been studied for its potential use as a chemotherapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of ACMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. ACMB has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
ACMB has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. ACMB has also been found to inhibit the activity of certain kinases that are involved in cell signaling pathways. It has been reported to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
ACMB has several advantages as a research tool. It is a relatively simple compound to synthesize and is readily available. It has been extensively studied for its anticancer properties, making it a useful tool for cancer research. However, ACMB has some limitations as a research tool. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on ACMB. One potential area of research is the development of more potent and selective analogs of ACMB. Another potential area of research is the investigation of the mechanism of action of ACMB. Further studies are needed to fully understand how ACMB inhibits the activity of certain enzymes and proteins. Another potential area of research is the investigation of the potential use of ACMB as a chemotherapeutic agent for the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of ACMB involves the reaction of 4-chlorobenzylamine with 2-aminobenzamide in the presence of a catalyst such as palladium or copper. The reaction takes place under mild conditions and yields ACMB in good yields. The purity of the compound can be improved by recrystallization from suitable solvents.
Propriétés
Formule moléculaire |
C14H13ClN2O |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
2-amino-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18) |
Clé InChI |
FXYBYVPJDQCGGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)
![2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281951.png)
![2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
![5-Amino-2-[(4-methyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B281953.png)